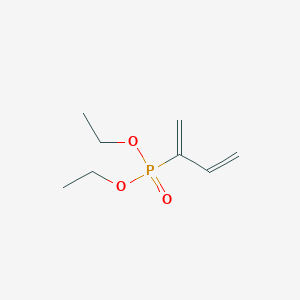
Diethyl buta-1,3-dien-2-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl buta-1,3-dien-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a butadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl buta-1,3-dien-2-ylphosphonate typically involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde. For instance, the reaction of a phosphonium salt with paraformaldehyde can yield buta-1,3-dien-2-ylphosphonate . Another method involves the Michaelis–Arbuzov reaction, where a phosphonate reacts with an alkyl halide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig or Michaelis–Arbuzov reactions, optimized for yield and purity. These processes typically require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl buta-1,3-dien-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction and conditions employed.
Scientific Research Applications
Diethyl buta-1,3-dien-2-ylphosphonate has a wide range of applications in scientific research:
Biology: The compound’s derivatives have potential biological activity and can be used in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which diethyl buta-1,3-dien-2-ylphosphonate exerts its effects involves its reactivity with various molecular targets. The phosphonate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates, such as dimethyl 3-chloroprop-1-en-2-ylphosphonate and diethyl cyanophosphonate . These compounds share the phosphonate functional group but differ in their specific structures and reactivity.
Uniqueness
Diethyl buta-1,3-dien-2-ylphosphonate is unique due to its butadiene moiety, which imparts distinct reactivity and potential applications. Its ability to participate in both Wittig and Michaelis–Arbuzov reactions makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
67221-13-0 |
|---|---|
Molecular Formula |
C8H15O3P |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
2-diethoxyphosphorylbuta-1,3-diene |
InChI |
InChI=1S/C8H15O3P/c1-5-8(4)12(9,10-6-2)11-7-3/h5H,1,4,6-7H2,2-3H3 |
InChI Key |
WRSNWFDAHAPVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C)C=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















